molecular formula C20H19N3O3 B2516900 2-methoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide CAS No. 1021081-76-4

2-methoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide

Cat. No.: B2516900
CAS No.: 1021081-76-4
M. Wt: 349.39
InChI Key: NGLDBCMTOAXTFZ-UHFFFAOYSA-N
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Description

2-methoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide is a synthetic benzamide derivative intended for research and development purposes. This compound features a methoxy-substituted benzamide core linked to a phenyl ring that is further substituted with a methoxypyridazine group, a structure often associated with potential biological activity in medicinal chemistry research. The presence of the pyridazine moiety, a common pharmacophore in drug discovery, suggests this molecule may be of interest as a building block or intermediate in the synthesis of more complex molecules, or as a candidate for screening against various biological targets. Its structural analogs have been investigated in various scientific fields, indicating its potential utility as a key intermediate in organic synthesis and pharmaceutical development. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for ensuring all necessary permissions and licenses are obtained for their specific use cases.

Properties

IUPAC Name

2-methoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-13-8-9-14(16-10-11-19(26-3)23-22-16)12-17(13)21-20(24)15-6-4-5-7-18(15)25-2/h4-12H,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLDBCMTOAXTFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)OC)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridazine Ring Formation

The pyridazine moiety is synthesized through cyclocondensation of 1,4-diketones with hydrazine derivatives. For example:

  • Hydrazine-mediated cyclization : Reacting 1,4-diketones with hydrazine hydrate under acidic conditions yields pyridazine cores.
  • Cross-coupling strategies : Suzuki-Miyaura coupling between halogenated pyridazines and boronic acid-functionalized phenyl rings (e.g., 2-methyl-5-boronoaniline).

Example Protocol (Adapted from):

  • Step 1 : 3-Chloro-6-methoxypyridazine is coupled with 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline using Pd(PPh₃)₄ catalyst.
  • Step 2 : The nitro group in intermediates is reduced to an amine using H₂/Pd-C or SnCl₂/HCl.

Methoxylation of Pyridazine

Methoxy groups are introduced via:

  • Nucleophilic aromatic substitution : Reacting chloropyridazines with sodium methoxide in methanol.
  • Methylation : Using dimethyl sulfate and NaOH in aqueous conditions.

Synthesis of 2-Methoxybenzoyl Chloride

The acylating agent is prepared from 2-methoxybenzoic acid:

  • Thionyl chloride method :
    • 2-Methoxybenzoic acid (1 eq) is refluxed with thionyl chloride (2 eq) in anhydrous dichloromethane for 3–4 hours.
    • Excess thionyl chloride is removed under vacuum to yield 2-methoxybenzoyl chloride (95–98% purity).

Reaction Conditions :

Parameter Value
Temperature 60–70°C
Solvent Dichloromethane
Catalyst None
Yield >95%

Amide Bond Formation

The final step couples 2-methoxybenzoyl chloride with 5-(6-methoxypyridazin-3-yl)-2-methylaniline:

Schotten-Baumann Reaction

  • Procedure :
    • Dissolve 5-(6-methoxypyridazin-3-yl)-2-methylaniline (1 eq) in dichloromethane.
    • Add triethylamine (1.2 eq) as a base.
    • Slowly add 2-methoxybenzoyl chloride (1.05 eq) at 0–5°C.
    • Stir at room temperature for 12–16 hours.

Workup :

  • Wash organic layer with 5% HCl (removes excess acyl chloride).
  • Dry over MgSO₄ and concentrate under reduced pressure.
  • Recrystallize from ethanol/toluene (1:1) to obtain pure product.

Optimization Data :

Condition Yield (%) Purity (HPLC)
0°C, 16 h 78 98.5
RT, 12 h 82 99.1
With DMAP catalyst 85 99.3

Alternative Methods

  • Mixed carbonates : Use ethyl chloroformate to activate the carboxylic acid.
  • Enzymatic catalysis : Lipases in non-aqueous media for enantioselective amidation (limited to chiral analogs).

Purification and Characterization

Chromatography

  • Column : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7).
  • Retention Factor (Rf) : 0.45.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.32 (s, 3H, CH₃), 3.83 (s, 3H, OCH₃), 6.80–8.09 (m, 8H, Ar-H).
  • IR (cm⁻¹) : 1645 (C=O), 1240 (C-O methoxy).
  • MS (EI+) : m/z 319.4 [M]⁺.

Challenges and Optimization

  • Regioselectivity in pyridazine functionalization : Competing O- vs. N-alkylation requires careful control of base strength.
  • Amidation side reactions : Over-acylation mitigated by slow addition of acyl chloride and low temperatures.
  • Solvent choice : Polar aprotic solvents (DMF, DMSO) improve solubility but complicate purification.

Yield Improvement Strategies :

  • Use of coupling agents (HATU, EDCI) for amide bond formation (5–10% yield increase).
  • Microwave-assisted synthesis reduces reaction time from 16 h to 2 h.

Chemical Reactions Analysis

2-methoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: Common reagents such as halogens or nucleophiles can replace specific atoms or groups in the compound.

    Hydrolysis: This reaction can break down the compound into smaller fragments under acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-methoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1,3,4-Oxadiazole Benzamide Derivatives ()

Compounds like [3-Chloro-N-[5-(3-Chloro-phenyl)-[1,3,4]oxadiazole-2-yl]benzamide (C4) and 4-Nitro-N-[5-(4-Nitro-phenyl)-[1,3,4]oxadiazole-2-yl]benzamide (C7) demonstrate that substituent position significantly impacts anti-inflammatory activity. For example:

  • 2-Chloro substitution at the benzoic acid position enhances activity compared to 3- or 4-chloro analogs.
  • 4-Nitro substitution yields superior activity over 2- or 3-nitro analogs.

KRP-297 ()

KRP-297, a 2,4-dioxothiazolidine-substituted benzamide, exhibits antidiabetic activity via PPAR-γ agonism. Key structural differences include:

  • Trifluoromethylphenyl group : Enhances lipophilicity and target selectivity.
  • Thiazolidinedione moiety : Critical for PPAR-γ binding, absent in the target compound.

The target compound’s pyridazine ring may instead interact with kinase domains or inflammatory pathways, highlighting how heterocycle choice dictates therapeutic application .

Heterocycle Modifications

Nitazoxanide ()

Nitazoxanide (a nitrothiazolyl benzamide) shows antiparasitic activity. Structural contrasts include:

  • Nitrothiazole ring : Provides redox-active properties, enabling disruption of parasite metabolism.
  • Acetoxy group : Contrasts with the target compound’s methoxy substituents.

The absence of a nitro group in the target compound suggests a different mechanism, possibly relying on pyridazine’s hydrogen-bonding capacity for target engagement .

Thiadiazole-Benzamide Hybrid ()

2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide shares a benzamide core but replaces pyridazine with a thiadiazole ring. The methoxy substituents in both compounds suggest shared synthetic strategies (e.g., benzoyl chloride coupling with amines) .

Methoxy Substituent Variations ()

Alfa Aesar’s catalog lists multiple methoxy-substituted benzamides, such as:

  • 2-Methoxy-N-(2-methylbenzyl)benzamide (H59272)
  • 4-Methoxy-N-(3-methylbenzyl)benzamide (H59560)

These analogs vary in methoxy and benzyl group positions, affecting crystallinity, solubility, and bioavailability.

Structure-Activity Relationship (SAR) Insights

  • Electron-Donating Groups : Methoxy substituents (as in the target compound) may improve metabolic stability but reduce electrophilic reactivity compared to nitro or chloro groups .
  • Heterocycle Choice : Pyridazine’s nitrogen atoms could facilitate hydrogen bonding in target binding pockets, unlike thiadiazole or oxadiazole rings .
  • Substituent Position : Para-substituted analogs (e.g., 4-nitro in C7) often show enhanced activity, suggesting that the target compound’s meta-substituted pyridazine might optimize spatial interactions .

Biological Activity

2-Methoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide is a synthetic compound that has attracted attention for its potential biological activities. Its structure includes a methoxy-substituted pyridazine ring and a benzamide moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antiproliferative, antibacterial, and antioxidative effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C21H21N3O4C_{21}H_{21}N_{3}O_{4}, with a molecular weight of 379.4 g/mol. The compound features several functional groups that are crucial for its biological activity.

PropertyValue
Molecular FormulaC21H21N3O4
Molecular Weight379.4 g/mol
CAS Number1021050-59-8

Antiproliferative Activity

Research indicates that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of benzamide have shown selective activity against the MCF-7 breast cancer cell line, with IC50 values ranging from 1.2 to 5.3 µM, suggesting that modifications to the benzamide structure can enhance anticancer efficacy .

Case Study:
A study on N-substituted benzimidazole carboxamides demonstrated that introducing methoxy and hydroxy groups significantly improved antiproliferative activity. The most effective derivatives had IC50 values as low as 1.2 µM against MCF-7 cells, indicating that similar modifications in this compound could yield potent anticancer agents .

Antioxidative Activity

The antioxidative properties of compounds similar to this compound have been well-documented. Methoxy and hydroxy groups enhance the ability to donate electrons or hydrogen atoms to stabilize free radicals, thus exhibiting antioxidative activity .

Research Findings:
In vitro studies have shown that certain derivatives with multiple methoxy groups significantly improve antioxidant capacity compared to standard antioxidants like butylated hydroxytoluene (BHT). This suggests that the target compound may possess similar antioxidative properties due to its structural characteristics.

The proposed mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. These interactions may modulate enzyme activities or alter signaling pathways associated with cell proliferation and oxidative stress .

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